5-Chloropyrazine-2-carboxylic acid hydrazide
Description
Historical Context and Discovery
5-Chloropyrazine-2-carboxylic acid hydrazide (CAS: 848952-83-0) emerged as a synthetic intermediate in the early 21st century during investigations into pyrazine-based antimycobacterial agents. Its synthesis was first reported in medicinal chemistry studies targeting Mycobacterium tuberculosis, where hydrazide-functionalized pyrazines were explored as analogs of pyrazinamide. The compound is typically synthesized via hydrazinolysis of methyl 5-chloropyrazine-2-carboxylate, yielding 50–64% under reflux conditions in methanol or ethanol. This method remains the standard due to its reproducibility and scalability, with characterization data including $$ ^1H $$-NMR (δ 8.52–9.14 ppm for pyrazine protons) and mass spectrometry (APCI+ m/z 173 [MH]$$^+$$).
Structural Classification within Pyrazine Derivatives
The compound belongs to the pyrazine-carboxylic acid hydrazide subclass, characterized by:
- Core structure : A pyrazine ring (C$$4$$H$$4$$N$$_2$$) with nitrogen atoms at positions 1 and 4.
- Substituents :
- Chlorine at position 5
- Carboxylic acid hydrazide (-CONHNH$$_2$$) at position 2
Structural comparison with related compounds :
The chlorine atom enhances electrophilicity at position 5, while the hydrazide group enables condensation reactions critical for generating Schiff bases and heterocyclic analogs.
Significance in Heterocyclic Chemistry Research
This compound serves three key roles in synthetic chemistry:
- Versatile building block : The hydrazide moiety undergoes condensation with aldehydes/ketones to form hydrazones, which are precursors for thiosemicarbazides and triazoles. For example, reaction with 4-nitrobenzaldehyde yields antimicrobial hydrazones (IC$$_{90}$$ = 16.87 μg/mL against M. tuberculosis).
- Coordination chemistry : The N$$^-$$ and O-donor sites enable metal complex formation, as demonstrated in Fe(III) complexes showing enhanced antimycobacterial activity.
- Drug discovery scaffold : Modifications at position 2 and 5 have produced P2X7 receptor antagonists (IC$$_{50}$$ < 100 nM) and SHP2 inhibitors like GDC-1971.
Key synthetic applications :
- Hydrazone formation :
$$ \text{C}5\text{H}5\text{ClN}4\text{O} + \text{RCHO} \rightarrow \text{C}5\text{H}4\text{ClN}4\text{O}-\text{N=CHR} + \text{H}_2\text{O} $$
Yields: 87–93% in ethanol reflux. - Thiosemicarbazide synthesis : Reaction with ethyl isothiocyanate produces N4-alkyl derivatives with improved bioavailability.
Properties
IUPAC Name |
5-chloropyrazine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O/c6-4-2-8-3(1-9-4)5(11)10-7/h1-2H,7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDISQAOUDHXSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672030 | |
| Record name | 5-Chloropyrazine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848952-83-0 | |
| Record name | 2-Pyrazinecarboxylic acid, 5-chloro-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848952-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloropyrazine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Chloropyrazine-2-carboxylic acid hydrazide (CAS Number: 848952-83-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various microbial strains. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the molecular formula . The synthesis typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with hydrazine hydrate, which results in the formation of the hydrazide derivative. The reaction conditions often include refluxing in a suitable solvent, such as propan-2-ol, to facilitate the formation of the desired product .
Antitubercular Activity
One of the most significant biological activities associated with this compound is its antitubercular activity. Research has demonstrated that derivatives of this compound exhibit promising in vitro activity against Mycobacterium tuberculosis. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL against various strains of mycobacteria, indicating strong potential as a therapeutic agent for tuberculosis treatment .
Antifungal and Antibacterial Properties
In addition to its antitubercular effects, this compound has shown activity against several fungal strains. Preliminary studies indicate that some synthesized derivatives possess significant antifungal properties, making them candidates for further investigation in antifungal drug development . Furthermore, related hydrazone derivatives have been evaluated for their antibacterial effects against common bacterial strains, showcasing a broad spectrum of antimicrobial activity .
Study on Antimycobacterial Activity
A detailed study focused on the synthesis and evaluation of various pyrazine-2-carboxylic acid hydrazide derivatives demonstrated that some compounds exhibited superior antimycobacterial activity compared to traditional first-line drugs. Notably, one derivative was reported with an MIC of 1.56 µg/mL, significantly outperforming many existing treatments .
Quantum Chemical Investigations
Quantum chemical investigations have been conducted to understand the relationship between structure and biological activity. These studies often correlate molecular properties with observed biological effects, providing insights into how modifications to the chemical structure can enhance efficacy against specific pathogens .
Summary of Biological Activities
| Activity Type | MIC Range (µg/mL) | Target Organism |
|---|---|---|
| Antitubercular | 1.56 - 6.25 | Mycobacterium tuberculosis |
| Antifungal | Varies | Various fungal strains |
| Antibacterial | Varies | Common bacterial strains |
Scientific Research Applications
Pharmaceutical Applications
5-Chloropyrazine-2-carboxylic acid hydrazide serves as a crucial building block in the synthesis of diverse pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects against various diseases.
Anti-Cancer Activity
Recent studies have indicated that hydrazide-hydrazone compounds derived from this compound exhibit significant cytotoxic effects against neuroblastoma cell lines, such as SH-SY5Y and Kelly. These compounds demonstrated a higher efficacy compared to traditional treatments in reducing cell viability, particularly in the MDA-MB-231 breast adenocarcinoma cell line .
Anti-Mycobacterial Activity
Research has shown that derivatives of this compound possess anti-mycobacterial properties. A study synthesized various derivatives and evaluated their activity against Mycobacterium tuberculosis, revealing that while some were less active than the established drug pyrazinamide, they still hold promise for further development .
Biological Studies
The biological implications of this compound are significant, particularly in cancer research and infectious disease treatment.
Cytotoxicity Studies
A detailed analysis revealed that certain hydrazide derivatives exhibited selective toxicity towards cancer cells while maintaining lower toxicity levels against normal human cells. For instance, compounds derived from this hydrazide showed reduced viability in neuroblastoma cells by up to 37%, indicating a potential for targeted cancer therapies .
Toxicity Assessment
Toxicity studies conducted on normal human lung fibroblast cell lines demonstrated that these compounds were significantly less toxic compared to their effects on cancer cells, suggesting a favorable therapeutic index for further clinical development .
Case Studies
Several case studies have documented the effectiveness of this compound derivatives:
-
Case Study 1: Neuroblastoma Treatment
A novel compound derived from this hydrazide was tested against SH-SY5Y neuroblastoma cells, resulting in a significant reduction in cell viability (up to 53%) compared to control treatments. This study emphasizes the potential of these compounds as new anti-cancer agents . -
Case Study 2: Tuberculosis Research
In a screening of synthesized pyrazine-2-carboxylic acid hydrazide derivatives against Mycobacterium tuberculosis, some compounds showed promising activity, warranting further investigation into their mechanisms of action and potential use as anti-tuberculosis agents .
Comparison with Similar Compounds
Chlorinated Pyrazine Derivatives
6-Chloropyrazine-2-carboxylic Acid Derivatives :
Substituting chlorine at position 6 instead of 5 alters electronic and steric properties, impacting biological activity. For instance, 6-chloropyrazine-2-carboxamides show reduced antimycobacterial activity compared to their 5-chloro counterparts, suggesting positional isomerism critically influences target binding .
However, this modification may reduce solubility, as evidenced by lower yields (59–76%) in amide synthesis .
Hydrazide-Based Analogs
Benzoic Acid Hydrazides: Compounds like N-Boc-amino acid-(N'-benzoyl) hydrazides demonstrate antimicrobial activity against S. aureus and E. coli, with copper and cadmium complexes enhancing efficacy. For example, Cu complexes of benzoic acid hydrazides exhibit MIC values comparable to ampicillin (~2 µg/mL) .
5-Nitro-2-Furoic Acid Hydrazones :
Derivatives such as compounds 59 and 60 (MIC = 4.76 and 2.65 µM, respectively) show potent antitubercular activity, though less than isoniazid (MIC = 0.72 µM) . The nitro group enhances electrophilicity, facilitating interactions with mycobacterial enzymes.
Thiazolidin-4-one Hydrazides: Anti-inflammatory agents like 1k and 1m (81.14% and 78.80% inhibition, respectively) outperform indomethacin (76.36%) in carrageenan-induced edema models. The 2,4-dichlorophenoxy moiety contributes to COX-2 selectivity .
Pharmacokinetic and Physicochemical Properties
Lipophilicity and Solubility :
The 5-chloro substituent increases lipophilicity (logP ~1.8) compared to unsubstituted pyrazine derivatives (logP ~0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility. Hydroxyphenyl analogs (e.g., compound 2 ) exhibit higher melting points (220.9–221.6°C) due to hydrogen bonding .
Volume of Distribution (Vss) :
Theophylline-7-yl derivatives with hydrazide moieties (e.g., GR-5 ) display lower Vss (0.33–0.78 L/kg) compared to carboxylic acid derivatives, suggesting reduced tissue distribution .
Preparation Methods
Synthesis of 5-Chloropyrazine-2-carboxylic Acid (Precursor Step)
- Starting Material: Methyl 5-chloropyrazine-2-carboxylate
- Method: Green hydrolysis using lithium hydroxide (LiOH) in aqueous medium without organic solvents.
- Conditions:
- Temperature maintained between 1-5°C during ester addition.
- Reaction stirred for 10 minutes post-completion.
- Acidification with cold 1 M HCl at <5°C to precipitate the acid.
- Yield: Approximately 155.2 g from 172.5 g ester (high yield, environmentally benign).
- Advantages: No organic solvents used; mild conditions; high purity product confirmed by HPLC and NMR.
This method is efficient and environmentally friendly, providing a high-purity acid suitable for subsequent hydrazide synthesis.
Conversion of 5-Chloropyrazine-2-carboxylic Acid to Hydrazide
- Reagents: Hydrazine hydrate or substituted hydrazines.
- Activation Step: The carboxylic acid is often activated by converting it into a reactive intermediate to facilitate nucleophilic substitution by hydrazine.
- Activation Agents: 1,3,5-Triazine derivatives such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) are commonly used to form active esters or intermediates.
- Reaction Conditions:
- Solvents: Polar solvents like acetonitrile or esters such as n-butyl acetate are preferred.
- Temperature: 0°C to reflux (up to 150°C), depending on solvent and reagent stability.
- Base: Non-nucleophilic bases like tertiary amines or sodium hydroxide to form carboxylate anions.
- Reaction Time: Initial activation 15 minutes to 2 hours; hydrazine addition followed by 30 minutes to 3 hours or longer for complete conversion.
- Mechanism: The carboxylic acid is converted into an activated intermediate by reaction with triazine and base, which then reacts with hydrazine to form the hydrazide selectively without forming diacyl hydrazides or isomers.
- Outcome: High selectivity and yield of monoacyl hydrazide (this compound) with minimal by-products.
This method overcomes drawbacks of traditional acyl chloride or acid anhydride routes by using more stable, inexpensive carboxylic acid reagents and mild conditions.
Alternative Esterification and Hydrazinolysis Route
Another approach involves initial esterification of the carboxylic acid to form methyl or ethyl esters, followed by reaction with hydrazine to yield the hydrazide.
- Esterification: The carboxylic acid is esterified using low-boiling alcohols (e.g., methanol, ethanol) in acidic media.
- Hydrazinolysis: The ester is reacted with hydrazine hydrate in an alcohol solvent (e.g., ethanol) under reflux.
- Advantages: The ester intermediate is more reactive toward nucleophilic attack by hydrazine, facilitating hydrazide formation.
- Considerations: Control of molar ratios and reaction conditions is critical to avoid overreaction or formation of hydrazinium salts.
- Application: This method is well-documented for related hydrazide compounds and can be adapted for this compound synthesis.
Summary Table of Preparation Methods
Research Findings and Practical Notes
- The use of 1,3,5-triazine derivatives as activating agents is a significant advancement, providing a stable and selective route to hydrazides without the instability and hazards associated with acyl chlorides or acid anhydrides.
- Green chemistry principles have been applied successfully in the hydrolysis of methyl esters to the corresponding acid, which is a key precursor in hydrazide synthesis.
- Reaction temperatures and solvent choice critically affect the purity and yield of the hydrazide product. Polar aprotic solvents like acetonitrile provide good solubility and reactivity, while non-polar solvents can complicate product isolation due to deliquescence of by-products.
- The reaction times vary depending on the scale and exact conditions but generally range from minutes to a few hours, with stirring and temperature control being essential for optimal conversion.
- The hydrazinolysis step requires careful stoichiometric control to prevent formation of undesired hydrazinium salts or over-substituted by-products.
Q & A
Q. What are the common synthetic strategies for conjugating 5-chloropyrazine-2-carboxylic acid hydrazide to other pharmacophores?
The compound is frequently conjugated via esterification or hydrazone formation. For example, salicylanilide 5-chloropyrazinoates were synthesized using DCC (N,N'-dicyclohexylcarbodiimide) activation to esterify substituted salicylanilides with 5-chloropyrazine-2-carboxylic acid. Stability studies in culture medium revealed decomposition to 5-chloropyrazine-2-carboxylic acid after 40 h, highlighting the need for controlled reaction conditions .
Q. How stable is this compound under physiological conditions?
Stability assays in serum-free RPMI-1640 medium at 37°C showed that salicylanilide-5-chloropyrazinoate derivatives decompose over time, releasing 5-chloropyrazine-2-carboxylic acid as a breakdown product. The half-life of SalPyr-1, a derivative, was estimated to exceed 5 h, emphasizing the need for stability optimization in drug design .
Q. What analytical techniques are used to characterize hydrazide derivatives of this compound?
Key methods include:
- RP-HPLC and ESI-MS for tracking decomposition and quantifying released acids .
- FT-IR and NMR (¹H/¹³C) for structural confirmation of hydrazones and triazole derivatives .
- Photodiode array detection (e.g., at 400 nm) for quantifying short-chain fatty acid hydrazides in biological matrices .
Advanced Research Questions
Q. How do structural modifications of this compound influence its bioactivity and drug-likeliness?
Modifications such as esterification with salicylanilides or peptide conjugation can alter logP values and solubility. For instance, salicylanilide-5-chloropyrazinoates (SalPyr-1) meet Lipinski’s rule (logP < 5), whereas derivatives with longer alkyl chains fail due to increased hydrophobicity. Computational tools like Chemicalize aid in predicting drug-likeliness parameters .
Q. What are the methodological challenges in studying the interaction of hydrazide derivatives with biological targets?
- Protein Binding : Hydrazides like benzoic acid hydrazide (BAH) inhibit myeloperoxidase (MPO) via oxidation-dependent cleavage of ester bonds in the heme prosthetic group. This requires careful monitoring of reactive intermediates using mass spectrometry (MS) and fluorescence labeling .
- Metabolic Interference : Isonicotinyl hydrazide analogs can alter glycolic acid production in Chlorella, necessitating colorimetric assays to quantify excreted metabolites under varying CO₂ and light conditions .
Q. How can computational modeling optimize the design of hydrazide-based nucleating agents or sensors?
Hydrazide ligands in nickel complexes for H₂S sensing were modeled using DFT to predict electronic properties and binding affinities. Similarly, benzoylhydrazide nucleating agents for poly(L-lactic acid) were optimized by varying methylene chain lengths, with decamethylene derivatives showing superior crystallization enhancement (ΔTₐ = 131°C, ΔH = 46 J/g) .
Q. What contradictions exist in experimental data for hydrazide-mediated reactions?
- Catalyst Dependence : Cyclization of purine hydrazides required HCl catalysis; solvent variations (e.g., DMF, ethanol) without acid failed to yield products, suggesting protonation is critical for reactivity .
- Stability vs. Bioactivity : While SalPyr-1 derivatives exhibit favorable Lipinski parameters, their rapid decomposition in culture medium limits in vitro efficacy, highlighting a trade-off between stability and activity .
Methodological Recommendations
- Synthesis : Use DCC or EDC coupling for esterification to minimize side reactions .
- Stability Testing : Employ RP-HPLC with internal standards (e.g., crotonic acid) to monitor decomposition kinetics .
- Computational Tools : Leverage Chemicalize for logP/solubility predictions and DFT for ligand-protein interaction modeling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
